molecular formula C18H23N3O10 B015960 Phenyleneethylenetriamine pentaacetic acid CAS No. 126736-75-2

Phenyleneethylenetriamine pentaacetic acid

Cat. No. B015960
M. Wt: 441.4 g/mol
InChI Key: FZOMSGHPGOZGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to phenyleneethylenetriamine pentaacetic acid involves carboxymethylation of phenyl-substituted ethylenediamines. For example, 1-phenylethylenedinitrilo-N,N,N',N'-tetraacetic acid and dl-1,2-diphenylethylenedinitrilo-N,N,N',N'-tetraacetic acid have been synthesized, showcasing the influence of steric effects from phenyl substitutions on the stability of the resulting chelates with metal ions (Okaku et al., 1967).

Scientific Research Applications

  • Medical Applications :

    • DTPA is used in radiopharmaceuticals for targeting metastatic tumors in lymphatic systems. It's particularly effective in folate-deficient tumor cells (Liu et al., 2005).
    • It shows high efficiency in treating radiocerium poisoning, outperforming ethylenediamine tetraacetic acid (EDTA) in therapeutic range (Catsch et al., 1958).
    • DTPA derivatives have potential in cancer targeting and radiolabeling, serving as contrast agents in medical imaging (Safavy et al., 2002).
    • In MRI and PET imaging, DTPA derivatives enhance the detection of myocardial scar tissue, offering more accurate diagnosis (Klein et al., 2002).
  • Environmental and Industrial Applications :

    • DTPA is used for phytoextraction of heavy metals like chromium and nickel from contaminated soils, though its non-biodegradability poses environmental risks (Hsiao et al., 2007; Hinck et al., 1997; Meers et al., 2004).
    • It effectively reduces the body burden of nickel in nickel-poisoned rats, with variations in effectiveness based on the target organ (Dwivedi et al., 1986).
    • Ionic imprinting resins based on DTPA derivatives are effective for the separation of lanthanides(III) in industrial processes (Vigneau et al., 2001).
  • Miscellaneous Applications :

    • It's used in experiments involving the distribution of medication along the spinal canal (Kroin et al., 1993).
    • DTPA's environmental concentration has been studied for occupational health purposes, indicating its prevalence in certain work environments (Ogudov et al., 2022).

Safety And Hazards

PETA is reported to be corrosive to metals and has acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It is also reported to have reproductive toxicity and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOMSGHPGOZGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400361
Record name PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyleneethylenetriamine pentaacetic acid

CAS RN

126736-75-2
Record name PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenyleneethylenetriamine pentaacetic acid
Reactant of Route 2
Reactant of Route 2
Phenyleneethylenetriamine pentaacetic acid
Reactant of Route 3
Reactant of Route 3
Phenyleneethylenetriamine pentaacetic acid
Reactant of Route 4
Phenyleneethylenetriamine pentaacetic acid
Reactant of Route 5
Phenyleneethylenetriamine pentaacetic acid
Reactant of Route 6
Phenyleneethylenetriamine pentaacetic acid

Citations

For This Compound
1
Citations
SG Gouin, JF Gestin, A Reliquet, JC Meslin… - Tetrahedron letters, 2002 - Elsevier
… The synthesis of the DTPA analogue phenyleneethylenetriamine pentaacetic acid (Ph-DTPA) reported here provides a chelating agent even more rigid than Cy-DTPA and with an …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.